
1-(4-chlorophenyl)-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related triazole derivatives involves multi-step chemical processes. These processes typically start with the preparation of 4-amino-3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole intermediates, followed by their reaction with selected aldehydes to yield various derivatives. The compounds can be further modified through reduction with NaBH4 to afford the corresponding amine derivatives. Such synthetic pathways are critical for creating compounds with desired chemical and biological properties (Bekircan et al., 2008).
Molecular Structure Analysis
X-ray diffraction techniques and NMR spectroscopy are commonly used to determine the molecular structure of such compounds. These techniques provide detailed information about the arrangement of atoms within the molecule and the molecular geometry, essential for understanding the compound's reactivity and interaction with biological targets (Şahin et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of triazole derivatives is influenced by their functional groups and molecular structure. These compounds participate in various chemical reactions, including cycloadditions, nucleophilic substitutions, and redox reactions. Their reactivity patterns are essential for the synthesis of complex molecules and polymers with specific properties and applications (Okawa et al., 1997).
Physical Properties Analysis
The physical properties, such as melting point, solubility, and crystal structure, are crucial for understanding the behavior of these compounds in different environments. These properties are determined using various analytical techniques, including differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and single-crystal X-ray diffraction studies (Anuradha et al., 2014).
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, reactivity towards other chemical species, and stability under different conditions, are fundamental for predicting how these compounds interact in chemical and biological systems. These properties can be assessed through experimental studies and computational chemistry methods, providing insights into the compound's behavior at the molecular level (Jayarajan et al., 2019).
Scientific Research Applications
Synthesis and Antioxidant Properties
Researchers have synthesized a series of new derivatives involving 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole, aiming to explore their antioxidant and antiradical activities. These compounds were synthesized with high yields and characterized using various spectroscopic techniques, demonstrating potential in antioxidant applications (Bekircan et al., 2008).
Anticancer and Antimicrobial Agents
Another study focused on the synthesis of 1,3-oxazole clubbed pyridyl-pyrazolines, incorporating the chlorophenyl moiety. These compounds underwent extensive biological testing, including anticancer activity at the National Cancer Institute (NCI, USA) against a 60 cancer cell line panel and in vitro antibacterial and antifungal activities. The results indicated significant biological potency, suggesting their utility in overcoming microbe resistance to pharmaceutical drugs (Katariya et al., 2021).
Anticonvulsant Enaminones
The crystal structures of three anticonvulsant enaminones, including a derivative with a chlorophenyl group, were determined, showcasing their sofa conformations and potential therapeutic applications. The study provides insights into the hydrogen bonding and structural conformations of these compounds (Kubicki et al., 2000).
Novel Pyrazolopyrimidines as Anticancer Agents
A novel series of pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. This research highlights the structural activity relationship (SAR) and the potential of these compounds in cancer therapy (Rahmouni et al., 2016).
Antibacterial Activity of Pyrimidine-Based Heterocycles
A study synthesized new pyrimidine heterocycles with variations including pyrimidotriazepines, pyrimidotriazines, and triazolopyrimidines. These compounds were tested for their antibacterial activity against Gram-positive and Gram-negative bacteria, contributing to the development of new antibacterial agents (Shehta & Abdel Hamid, 2019).
properties
IUPAC Name |
1-(4-chlorophenyl)-N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN5O2/c1-27-19(18-6-2-5-13-24-18)26-28(21(27)30)15-14-25-20(29)22(11-3-4-12-22)16-7-9-17(23)10-8-16/h2,5-10,13H,3-4,11-12,14-15H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHLASGDADVZBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cyclopentanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2496871.png)

![N-[1-(2,3-Dihydro-1H-inden-1-yl)-2-hydroxyethyl]prop-2-enamide](/img/structure/B2496874.png)
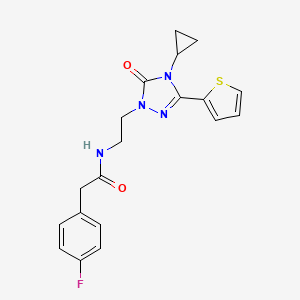
![(3As,6aS)-5,5-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]furan-3a-amine;hydrochloride](/img/structure/B2496878.png)

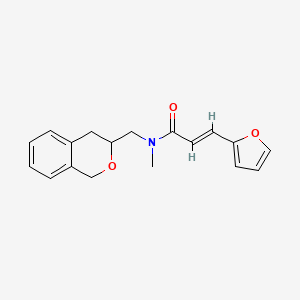

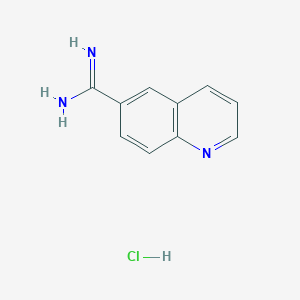
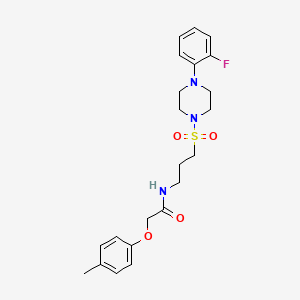
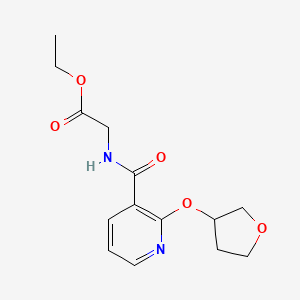

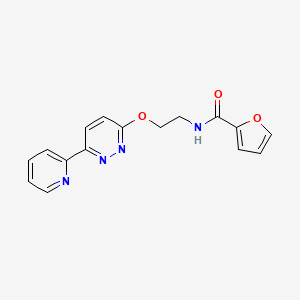
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide hydrochloride](/img/structure/B2496894.png)